4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL
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Overview
Description
4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL is a chemical compound known for its unique structure and properties It is a derivative of phenol, substituted with a bromine atom and a morpholine-imino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL typically involves the reaction of 4-bromophenol with morpholine and formaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the morpholine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and related compounds.
Scientific Research Applications
4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imine and morpholine groups can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-2-[(phenylimino)methyl]phenol: Similar structure but with a phenyl group instead of a morpholine group.
4-Bromo-2-[(morpholin-4-yl)methyl]phenol: Similar structure but with a methyl group instead of an imine group.
Uniqueness: 4-BROMO-2-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL is unique due to the presence of both the morpholine and imine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-[(E)-morpholin-4-yliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-1-2-11(15)9(7-10)8-13-14-3-5-16-6-4-14/h1-2,7-8,15H,3-6H2/b13-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKCVQODSPXJMR-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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